2-Pyridyl trifluoromethanesulfonate

Catalog No.
S799670
CAS No.
65007-00-3
M.F
C6H4F3NO3S
M. Wt
227.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyridyl trifluoromethanesulfonate

CAS Number

65007-00-3

Product Name

2-Pyridyl trifluoromethanesulfonate

IUPAC Name

pyridin-2-yl trifluoromethanesulfonate

Molecular Formula

C6H4F3NO3S

Molecular Weight

227.16 g/mol

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-3-1-2-4-10-5/h1-4H

InChI Key

COLRMVLTWJTLFJ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC=NC(=C1)OS(=O)(=O)C(F)(F)F

The exact mass of the compound 2-Pyridyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Pyridyl trifluoromethanesulfonate (2-pyridyl triflate) is a heterocyclic building block recognized for the exceptional leaving group ability of its triflate moiety. This property positions it as a highly reactive electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations. It is procured primarily for applications where common, less expensive precursors like 2-chloropyridine or 2-bromopyridine exhibit insufficient reactivity, leading to low yields, harsh reaction conditions, or complete reaction failure.

Substituting 2-pyridyl triflate with more common 2-halopyridines (e.g., 2-bromopyridine) is often unviable due to fundamental differences in reactivity that directly impact process outcomes. The C-OTf bond is significantly more labile than C-Br or C-Cl bonds in the critical oxidative addition step of many catalytic cycles. This means that reactions with pyridyl halides frequently require higher temperatures, longer reaction times, and higher catalyst loadings, increasing process costs and the risk of thermal degradation of sensitive substrates. For challenging transformations, such as couplings with sterically hindered partners or certain carbonylative reactions, the lower reactivity of halides can result in complete failure, making the triflate the only practical option for achieving the desired C-C or C-N bond formation.

Superior Reactivity Profile in Cross-Coupling Reactions Enables Milder Process Conditions

In palladium-catalyzed cross-coupling reactions, the choice of leaving group dictates the required process conditions. The established reactivity order for electrophiles is Aryl Iodide > Aryl Triflate > Aryl Bromide >>> Aryl Chloride. This hierarchy demonstrates that triflates are significantly more reactive than the more commonly used bromides and especially chlorides. This enhanced reactivity allows couplings to proceed under milder conditions, often at room temperature, whereas reactions with the corresponding bromides frequently require heating. This is a critical process advantage when working with thermally sensitive or complex molecules.

Evidence DimensionGeneral Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh (Aryl Triflate)
Comparator Or BaselineAryl Bromide (Lower) and Aryl Chloride (Much Lower)
Quantified DifferenceQualitatively ranked higher than bromide and significantly higher than chloride, enabling reactions at lower temperatures.
ConditionsGeneral Sonogashira cross-coupling catalytic systems.

Enables reactions at lower temperatures, preserving sensitive functional groups, reducing energy costs, and improving process safety and efficiency.

Enables Carbonylative Coupling Routes Inaccessible with Less Reactive Halides

2-Pyridyl triflate is a competent precursor for palladium-catalyzed carbonylative couplings, which generate potent N-acyl pyridinium salts for the synthesis of ketones. The success of this transformation relies on the effective activation of the C(sp²)-OTf bond, which is facilitated by ligands such as Xantphos. This specific reactivity profile allows for the functionalization of arenes and heteroarenes under conditions where less reactive electrophiles, such as pyridyl chlorides or bromides, would be unsuitable. The triflate's ability to undergo oxidative addition under these specific catalytic conditions makes it an enabling reagent for this modern ketone synthesis methodology.

Evidence DimensionSubstrate Suitability for Carbonylative Arene Functionalization
Target Compound DataEffective substrate for generating N-acyl pyridinium salts via Pd-catalyzed carbonylation.
Comparator Or BaselinePyridyl halides (generally unsuitable due to lower reactivity of the C-X bond under these conditions).
Quantified DifferenceEnables a synthetic transformation that is otherwise highly challenging or not feasible with halide analogues.
ConditionsPalladium catalysis with specific ligands (e.g., Xantphos) and a carbon monoxide source.

Unlocks specific, efficient synthetic pathways for complex ketones that are not accessible using cheaper halide-based precursors.

Overcomes Innate Challenges of 2-Substituted Pyridine Cross-Coupling

Cross-coupling reactions involving 2-halopyridines are notoriously difficult due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst. This often leads to low yields and reproducibility issues. While specialized bulky ligands have been developed to mitigate this, starting with a more reactive electrophile provides a fundamental advantage. The higher intrinsic reactivity of the C-OTf bond in 2-pyridyl triflate compared to the C-Br bond in 2-bromopyridine helps drive the catalytic cycle forward, making the reaction more robust and less susceptible to catalyst inhibition. This is particularly crucial in demanding applications like late-stage functionalization where reaction reliability is paramount.

Evidence DimensionRobustness in Challenging Cross-Couplings
Target Compound DataHigher intrinsic reactivity promotes efficient turnover in a catalytic cycle prone to inhibition.
Comparator Or Baseline2-Bromopyridine, whose lower reactivity exacerbates issues of catalyst poisoning by the pyridine nitrogen.
Quantified DifferenceProvides a more reliable and reproducible reaction outcome for a known problematic substrate class.
ConditionsPalladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) involving 2-substituted pyridines.

Improves the success rate and reproducibility for a class of couplings known to be problematic, saving time and resources on optimization and purification.

Synthesis of Complex Pharmaceutical Intermediates with Thermally Labile Groups

For multi-step syntheses of drug candidates or intermediates containing heat-sensitive functional groups, the ability to perform C-C or C-N bond formation at or near room temperature is critical. The high reactivity of 2-pyridyl triflate enables these milder process conditions, preventing degradation and improving overall yield where a less reactive halide would require forcing, destructive heat.

Late-Stage Functionalization of Advanced Molecules

In the final stages of synthesizing a complex molecule, reaction reliability and yield are paramount. The enhanced reactivity and robustness of 2-pyridyl triflate make it the superior choice for introducing a 2-pyridyl moiety onto a precious, advanced intermediate, overcoming the known challenges of coupling with 2-substituted pyridines and ensuring a higher probability of success.

Development of Novel Ketone-Containing Materials and Agrochemicals

When the synthetic route requires the construction of a diaryl or aryl-heteroaryl ketone via carbonylative coupling, 2-pyridyl triflate serves as a key, enabling precursor. Its unique suitability for this transformation allows access to molecular architectures that are otherwise difficult to synthesize using traditional methods or less reactive halide starting materials.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Pyridyl trifluoromethanesulfonate

Dates

Last modified: 08-15-2023

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